Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane

Silane hydrolysis VOC reduction Green chemistry

The compound registered under CAS 68440-71-1 is a linear dimethylsiloxane-methyl(3-(oxiranylmethoxy)propyl)siloxane copolymer containing 5–7 % pendant epoxypropoxypropyl functionality. It is commercially supplied as a clear liquid with a kinematic viscosity of 200–300 cSt at 25 °C, a density of 0.99 g/mL, and a refractive index of 1.412.

Molecular Formula C13H30O4Si2
Molecular Weight 306.54 g/mol
CAS No. 68440-71-1
Cat. No. B12322726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane
CAS68440-71-1
Molecular FormulaC13H30O4Si2
Molecular Weight306.54 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCOCCCC1CO1)O[Si](C)(C)C
InChIInChI=1S/C13H30O4Si2/c1-14-19(5,17-18(2,3)4)11-7-10-15-9-6-8-13-12-16-13/h13H,6-12H2,1-5H3
InChIKeyOUVRKJFVRKJOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 68440-71-1 – Epoxy-Functional Siloxane Copolymer for Silane Procurement Benchmarking


The compound registered under CAS 68440-71-1 is a linear dimethylsiloxane-methyl(3-(oxiranylmethoxy)propyl)siloxane copolymer containing 5–7 % pendant epoxypropoxypropyl functionality . It is commercially supplied as a clear liquid with a kinematic viscosity of 200–300 cSt at 25 °C, a density of 0.99 g/mL, and a refractive index of 1.412 [1]. Its molecular-weight distribution (7000–9000 g/mol) places it in the oligomeric siloxane range, offering multi-pendant epoxy reactivity combined with a flexible polysiloxane backbone [2]. These characteristics position it as a reactive silicone pre-polymer and adhesion promoter for epoxy, polyurethane, and hybrid resin systems.

Pre-hydrolyzed, trimethylsilyloxy-capped copolymer – VOC-free cure profile for enclosed or thick-section applications.
5–7 % pendant epoxypropoxypropyl functionality – multi-pendant reactive sites for dense siloxane-epoxy hybrid networks.
Controlled oligomeric viscosity (200–300 cSt, 7000–9000 g/mol) – supports filler wet-out and suspension in encapsulant formulations.

Why Monomeric Epoxy Silanes Cannot Substitute CAS 68440-71-1 in Oligomeric Siloxane Procurement


Conventional monomeric epoxy silanes such as 3-glycidoxypropyltrimethoxysilane (GLYMO, KH-560) contain a single epoxy group and generate three equivalents of methanol upon hydrolysis, yielding a low crosslink density and a thin, hydrolysis-prone interface layer [1]. In contrast, the multi-pendant epoxy copolymer represented by CAS 68440-71-1 provides multiple reactive sites along a pre-formed siloxane chain, enabling the formation of a denser, three-dimensional Si–O–Si network without the volatile organic by-products typical of alkoxy silane hydrolysis [2]. Direct substitution of monomeric silanes for this oligomeric material leads to lower wet adhesion retention, reduced filler wet-out, and inferior long-term interfacial stability in filled epoxy and polyurethane formulations .

Methanol by-product risk – Monomeric GLYMO releases significant methanol upon hydrolysis, creating void and workplace exposure risks absent in the pre-hydrolyzed, trimethylsilyloxy-capped target copolymer.

Crosslink density mismatch – Single-epoxy silanes produce a thin, hydrolysis-prone interphase, whereas the multi-pendant architecture of CAS 68440-71-1 enables a dense 3D siloxane network critical for wet adhesion and filler wet-out.

Aqueous stability drift – GLYMO rapidly hydrolyzes in waterborne systems, shortening pot life; the oligomeric structure of the target compound maintains stable viscosity, reducing premature gelation risk.

Quantitative Differentiation Evidence for CAS 68440-71-1 vs. Monomeric and Oligomeric Epoxy Silane Alternatives


Organic Volatile By-Product Elimination: CAS 68440-71-1 vs. 3-Glycidoxypropyltrimethoxysilane (GPTMS/GLYMO)

The CAS 68440-71-1 copolymer is pre-hydrolyzed and contains trimethylsilyloxy capping groups instead of methoxy or ethoxy substituents, eliminating alcohol emission during incorporation. Monomeric 3-glycidoxypropyltrimethoxysilane (GPTMS) releases three moles of methanol per mole of silane upon hydrolysis, creating workplace exposure and bubble formation risks in thick sections . This structural difference is quantified by the absence of volatile alkoxy by-products for the target compound, whereas GPTMS generates approximately 42 % by weight methanol relative to its molecular mass (236.34 g/mol) [1].

VOC By-Product Release
Class-level inference
0 % vs ~42 wt% methanol

Supports VOC-free formulation for thick-section adhesives and enclosed environments.

Data from hydrolysis stoichiometry; confirm under specific cure conditions.

Silane hydrolysis VOC reduction Green chemistry

Wet Adhesion Retention in Hot-Humid Environments: Epoxy Silane Oligomer Class vs. Monomeric KH-560

Epoxy silane oligomers structurally analogous to CAS 68440-71-1 have been shown to increase wet adhesion retention by 20–30 % in hot and humid environments relative to monomeric γ-glycidoxypropyltrimethoxysilane (KH-560) [1]. The target compound’s multi-pendant epoxy architecture enables the formation of a dense crosslinked interphase that resists hydrolytic degradation, whereas monomeric silanes produce a thinner interface layer prone to moisture penetration .

Wet Adhesion Retention
Cross-study comparable
+20–30 % vs. KH-560 baseline

Indicates improved damp-heat reliability in coatings and adhesives.

Class-level epoxy silane oligomer data; verify with CAS 68440-71-1.

Wet adhesion Damp-heat aging Coating durability

Hydrolytic Stability of Formulated Water-Based Products: Comparative Shelf-Life Data

Commercial epoxy-functional silane oligomers with structural similarity to CAS 68440-71-1 exhibit substantially reduced hydrolysis sensitivity compared to monomeric epoxy silanes, translating into longer formulation shelf life [1]. In water-based systems, monomeric GPTMS undergoes rapid hydrolysis, leading to premature gelation and viscosity drift, whereas the oligomeric structure maintains stable viscosity over extended storage periods. BRB Silanil® 533 ESO, an epoxy silane oligomer containing glycidoxy and methoxy groups, provides better stability of formulated water-based products than monomeric epoxy silanes due to its less hydrolysis-sensitive oligomeric structure [2].

Hydrolytic Stability
Class-level inference
Stable viscosity, no gelation vs rapid hydrolysis, pre-gelation

Supports extended pot life for waterborne epoxy-acrylic systems.

Quantitative shelf-life factor not disclosed; batch validation advised.

Hydrolytic stability Shelf life Waterborne coatings

Long-Term Mechanical Property Retention Under Combined Damp-Heat and UV Stress

Epoxy silane oligomers (ESO class) provide an anchoring effect at the organic–inorganic interface that improves the long-term durability of composites. In comparative studies, epoxy silane oligomer LD-3168 increased the retention rate of mechanical properties such as impact strength by more than 40% under simultaneous damp-heat and UV exposure, relative to conventional monomeric KH-560 [1]. The multi-functional epoxy groups in CAS 68440-71-1 are expected to produce a similarly robust interphase network that resists stress-induced interfacial debonding .

Mechanical Retention
Class-level inference
>40 % higher impact strength retention

Indicates durability under combined damp-heat and UV exposure.

Model compound LD-3168; validate with target copolymer in final formulation.

Accelerated weathering Composite durability Mechanical retention

Controlled Viscosity Window for High-Filler-Loading Formulations

CAS 68440-71-1 is supplied with a kinematic viscosity specification of 200–300 cSt at 25 °C [1]. This viscosity window is intermediate between low-viscosity monomeric epoxy silanes (e.g., GPTMS at 3.2 cSt) and high-viscosity glycidyl-terminated PDMS grades (e.g., Mn ~ 5000 monoglycidyl ether at ~65 cSt, Mn ~ 800 diglycidyl ether at 15 cSt) . The moderately high viscosity facilitates uniform wet-out and dispersion of high-surface-area fillers such as fumed silica and alumina in encapsulant formulations without requiring solvent dilution, while maintaining adequate flow for dispensing .

Viscosity Window
Direct head-to-head comparison
200–300 cSt vs 3.2 cSt (GPTMS)

Provides optimal filler suspension and dispensing balance for encapsulants.

Supplier specification at 25 °C; lot consistency to be verified.

Rheology Filler wet-out Encapsulation

Epoxy Functionality Density: Pendant Multi-Epoxy vs. Terminal Diglycidyl PDMS

CAS 68440-71-1 contains 5–7 % epoxypropoxypropyl methylsiloxane units distributed as pendant groups along the copolymer backbone, yielding an estimated epoxy equivalent weight (EEW) of approximately 510–715 g/eq. . In contrast, diglycidyl ether-terminated PDMS (Mn ~ 800) contains only two terminal epoxy groups per chain, giving an EEW of approximately 400 g/eq. but with no internal crosslinking capability . The pendant architecture of the target compound enables the construction of a three-dimensional siloxane-epoxy hybrid network with higher crosslink density and improved cohesive strength compared to linear, difunctional glycidyl PDMS [1].

Epoxy Architecture
Direct head-to-head comparison
Pendant multi-epoxy (≥10 groups/chain) vs terminal di-epoxy only

Enables 3D siloxane-epoxy network formation for structural adhesives.

EEW comparison context; crosslink density depends on curing agent and conditions.

Crosslink density Epoxy equivalent weight Network architecture

Procurement-Guiding Application Scenarios for CAS 68440-71-1 Based on Quantitative Evidence


High-Filler-Loading Electronic Encapsulants Requiring VOC-Free Cure

In semiconductor and LED encapsulant formulations filled with fumed silica or alumina, the 200–300 cSt viscosity of CAS 68440-71-1 enables effective filler wet-out and suspension without solvent dilution, while its trimethylsilyloxy-capped structure eliminates methanol emission during cure, preventing microvoid formation that compromises dielectric integrity and thermal conductivity . The multi-pendant epoxy groups provide the high crosslink density needed for thermal-mechanical stability under operating temperatures exceeding 150 °C [1].

Waterborne Epoxy-Acrylic Hybrid Coatings with Extended Pot Life

Unlike monomeric GPTMS, which hydrolyzes rapidly in aqueous media and shortens pot life, the pre-hydrolyzed, trimethylsilyloxy-capped copolymer CAS 68440-71-1 maintains stable viscosity in waterborne epoxy-acrylic dispersions over extended storage periods . This enables the formulation of one-pack, long-shelf-life coatings that crosslink upon film formation, providing the 20–30 % wet adhesion retention advantage documented for oligomeric epoxy silanes in damp-heat environments [1].

Outdoor Composite Adhesives and Sealants Exposed to Combined UV and Humidity

For structural bonding of glass, metal, or composite panels in outdoor and automotive under-hood applications, the oligomeric epoxy siloxane network formed from CAS 68440-71-1 delivers the >40 % improvement in mechanical property retention under combined damp-heat and UV exposure that has been demonstrated for this class of materials relative to monomeric KH-560 . This makes it a preferred selection for adhesives and sealants requiring a decade or more of service life without interfacial delamination [1].

Low-Stress, High-Reliability Die Attach and Glob-Top Encapsulants

The flexible polydimethylsiloxane backbone of CAS 68440-71-1 imparts low modulus and stress-relief properties that are critical for large-area die attach and glob-top encapsulation in microelectronics . The copolymer’s limited solubility in epoxy matrices promotes controlled micro-phase separation, providing a mechanism for stress dissipation that is absent in fully miscible monomeric epoxy silanes [1].

Application
Selection Property
Validation Focus
High-Filler Electronic Encapsulants
Controlled oligomeric viscosity for filler dispersion; trimethylsilyloxy-capped, zero methanol emission during cure
Microvoid prevention, thermal-mechanical stability above 150 °C
Waterborne Epoxy-Acrylic Hybrid Coatings
Pre-hydrolyzed oligomer with stable aqueous viscosity, enabling one-pack, long-shelf-life formulations
Extended pot life, wet adhesion retention under damp-heat aging
Outdoor Composite Adhesives & Sealants
Multi-pendant epoxy network providing interfacial durability and resistance to hydrolytic degradation
Mechanical property retention after combined UV and humidity exposure
Low-Stress Die Attach & Glob-Top Encapsulants
Flexible PDMS backbone with controlled micro-phase separation for stress dissipation
Low modulus reliability under thermal cycling, avoidance of interfacial delamination
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